molecular formula C15H14N2O2S B5748196 N~1~-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE

N~1~-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Cat. No.: B5748196
M. Wt: 286.4 g/mol
InChI Key: WEIQQBWWXZAXIN-UHFFFAOYSA-N
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Description

N~1~-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a synthetic organic compound that features both an acetylphenyl group and a pyridylsulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: This can be achieved by acetylation of aniline derivatives using acetic anhydride or acetyl chloride under acidic conditions.

    Introduction of the Pyridylsulfanyl Group: This step involves the reaction of the acetylphenyl intermediate with a pyridine thiol derivative, often under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Conditions vary widely but may include the use of Lewis acids, bases, or other catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reagents and conditions used.

Scientific Research Applications

N~1~-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like N1-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE: can be compared to other acetylphenyl or pyridylsulfanyl derivatives.

    N~1~-(3-ACETYLPHENYL)ACETAMIDE: Lacks the pyridylsulfanyl group.

    2-(2-PYRIDYLSULFANYL)ACETAMIDE: Lacks the acetylphenyl group.

Uniqueness

The presence of both the acetylphenyl and pyridylsulfanyl groups in N1-(3-ACETYLPHENYL)-2-(2-PYRIDYLSULFANYL)ACETAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or distinct chemical reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(18)12-5-4-6-13(9-12)17-14(19)10-20-15-7-2-3-8-16-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQQBWWXZAXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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